Veralipride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979 and is indicated for psychosis. It was withdrawn in at least one region.

used in treatment of menopausal disorders; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

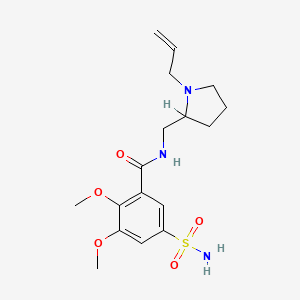

2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJXBGGBZJGVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66644-83-5 (mono-hydrochloride) | |

| Record name | Veralipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046268 | |

| Record name | Veralipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-81-3 | |

| Record name | Veralipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veralipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veralipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veralipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veralipride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERALIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Veralipride's Mechanism of Action on Dopamine D2 Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veralipride, a substituted benzamide derivative, exerts its primary pharmacological effect as a selective antagonist of the dopamine D2 receptor. This antagonism is central to its therapeutic application in the management of vasomotor symptoms associated with menopause, as well as its principal side effect, hyperprolactinemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound on dopamine D2 receptors, including its effects on downstream signaling pathways. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide also presents comparative data for other structurally related substituted benzamide D2 receptor antagonists to provide a relevant pharmacological context. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of signaling pathways and experimental workflows.

Introduction

This compound is a neuroleptic agent that has been utilized for the treatment of hot flushes and other vasomotor disturbances during the menopausal period.[1][2] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[3] By blocking these receptors, this compound modulates dopaminergic neurotransmission, leading to a cascade of downstream effects that ultimately alleviate menopausal symptoms. A hallmark of D2 receptor antagonism by this compound is the significant elevation of serum prolactin levels, a direct consequence of its action on the tuberoinfundibular pathway.[3][4] Understanding the precise molecular interactions and functional consequences of this compound's engagement with the D2 receptor is crucial for optimizing its therapeutic use and mitigating potential adverse effects.

Quantitative Analysis of Receptor Binding and Function

Table 1: In Vitro Binding Affinities (Ki) of Substituted Benzamide Antagonists for the Dopamine D2 Receptor

| Compound | Ki (nM) | Radioligand | Receptor Source | Reference |

| This compound | Data not available | - | - | - |

| Amisulpride | 2.8 | [3H]-Raclopride | Human D2 Receptor | |

| (S)-Sulpiride | ~0.015 | [3H]-Spiperone | D2 Receptor | |

| Raclopride | 1.8 | Not specified | D2 Receptor | |

| Nemonapride | 0.06 - 0.1 | [3H]-YM-09151-2 | D2-like Receptors |

Table 2: In Vitro Functional Potency (IC50/EC50) of Substituted Benzamide Antagonests at the Dopamine D2 Receptor

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| This compound | cAMP Inhibition | IC50 | Data not available | - |

| This compound | β-Arrestin Recruitment | EC50 | Data not available | - |

| Amisulpride | Not specified | - | Data not available | - |

| Nemonapride | 5-HT1A Activation | IC50 | 34 | |

| Levo-Corydalmine | D2 Receptor Binding | IC50 | 860 |

Table 3: Clinical and In Vivo Data for this compound

| Parameter | Value | Condition | Reference |

| Recommended Dose | 100 mg/day | Treatment of hot flushes | |

| Peak Plasma Concentration | 2.5 hours post-oral administration | - | |

| Prolactin Levels | 106.2 ± 41.5 ng/mL | After 2 cycles of treatment | |

| Prolactin Levels | >21 ng/mL | 100 mg/day for 6 months |

Signaling Pathways of the Dopamine D2 Receptor

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by dopamine initiates a cascade of intracellular signaling events primarily through the Gi/o family of G proteins.

G Protein-Dependent Signaling

Upon dopamine binding, the D2 receptor undergoes a conformational change that allows it to couple to and activate Gi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels. This often results in neuronal hyperpolarization and reduced neurotransmitter release.

As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing the initiation of this signaling cascade. This disinhibition of adenylyl cyclase can lead to a relative increase in cAMP levels in the presence of basal or stimulated adenylyl cyclase activity.

Figure 1: Dopamine D2 Receptor G Protein-Dependent Signaling Pathway.

β-Arrestin-Dependent Signaling

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), D2 receptors can recruit β-arrestin proteins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling cascades. β-arrestin can act as a scaffold, bringing together various signaling molecules to mediate effects on cellular processes such as receptor internalization, mitogen-activated protein kinase (MAPK) activation, and regulation of gene expression. The role of this compound in modulating β-arrestin recruitment to the D2 receptor has not been explicitly studied. As an antagonist, it would be expected to block dopamine-induced β-arrestin recruitment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine D2 receptor.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

Filtration apparatus and glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: General workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a key second messenger in D2 receptor signaling.

-

Objective: To determine the IC50 of this compound for the inhibition of dopamine-mediated suppression of cAMP production.

-

Materials:

-

A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Dopamine (agonist).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Culture the cells in 96- or 384-well plates.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., its EC80) in the presence of forskolin to induce a measurable level of cAMP.

-

Incubate for a defined period to allow for changes in cAMP levels.

-

Lyse the cells and measure intracellular cAMP concentrations using a suitable detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

-

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote or inhibit the recruitment of β-arrestin to the D2 receptor.

-

Objective: To determine if this compound acts as an antagonist of dopamine-induced β-arrestin recruitment to the D2 receptor.

-

Materials:

-

A cell line engineered to express the D2 receptor and a β-arrestin recruitment reporter system (e.g., PathHunter β-arrestin assay from DiscoveRx).

-

Dopamine (agonist).

-

Test Compound: this compound.

-

-

Procedure:

-

Plate the cells in an appropriate microplate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine.

-

Incubate to allow for β-arrestin recruitment and the generation of the reporter signal.

-

Measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot the reporter signal against the logarithm of the this compound concentration.

-

Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the dopamine-induced β-arrestin recruitment.

-

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical flow from this compound administration to its ultimate physiological effects.

Figure 3: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent dopamine D2 receptor antagonist, a mechanism that underpins both its therapeutic efficacy in treating menopausal vasomotor symptoms and its primary adverse effect of hyperprolactinemia. While specific quantitative in vitro data for this compound are lacking in the current literature, a comparative analysis with other substituted benzamides suggests it likely possesses high affinity for the D2 receptor. The detailed experimental protocols provided in this guide offer a roadmap for the comprehensive characterization of this compound's interaction with the D2 receptor and its downstream signaling consequences. Further research to generate specific binding and functional data for this compound is warranted to fully elucidate its pharmacological profile and to inform the development of future therapeutics with improved efficacy and safety profiles.

References

- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of the antidopaminergic drug this compound on LH and PRL secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of Veralipride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veralipride is a substituted benzamide with antidopaminergic properties, primarily utilized in the management of vasomotor symptoms associated with menopause. Its therapeutic effects are mediated through the antagonism of dopamine D2 receptors. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The document outlines a plausible synthetic pathway, details analytical methodologies for characterization, and presents a visualization of its mechanism of action at the molecular level.

Synthesis of this compound

The synthesis of this compound, N-((1-allylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide, involves the coupling of two key intermediates: 2,3-dimethoxy-5-sulfamoylbenzoic acid and (1-allylpyrrolidin-2-yl)methanamine. While a specific, publicly available, detailed experimental protocol for the industrial synthesis is limited, a plausible and scientifically sound synthetic route can be proposed based on established principles of organic chemistry.

The overall synthetic strategy is a convergent synthesis, where the two main structural fragments are prepared separately and then joined in the final steps.

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of the two key intermediates followed by their final coupling.

Veralipride: A Comprehensive Technical Guide to Pharmacokinetics and Oral Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veralipride, a substituted benzamide, is a dopamine D2 receptor antagonist formerly used for the management of vasomotor symptoms associated with menopause. This technical guide provides an in-depth analysis of the pharmacokinetics and oral absorption profile of this compound. It consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. A notable characteristic of this compound's oral absorption is a double-peak phenomenon in its plasma concentration-time profile, suggesting a complex absorption process within the gastrointestinal tract. The drug exhibits dose-proportional pharmacokinetics within the therapeutic range. This guide aims to present a thorough understanding of this compound's disposition in the human body, critical for the evaluation of its therapeutic potential and safety profile.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound in humans has been characterized following both oral and intravenous administration. The data presented below is primarily from studies involving healthy volunteers.

Oral Absorption

This compound is well absorbed after oral administration.[1] A distinctive feature of its absorption is the appearance of two distinct peaks in the plasma concentration-time curve, a phenomenon that has been attributed to a double site of absorption in the intestine.[2][3] The first peak occurs relatively quickly, followed by a second peak, suggesting initial absorption in the proximal small intestine and subsequent absorption from a more distal site.[3]

Pharmacokinetic studies have demonstrated that this compound's kinetics are linear within the tested dose range of 100 mg to 250 mg.[2]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound (100 mg Oral Solution) in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | ~2.5 hours | |

| Elimination Half-life (t½) | ~4 hours |

Note: Specific Cmax and AUC values from pivotal studies were not available in the public domain at the time of this review. The provided Tmax and half-life are general values cited in literature.

Distribution

Metabolism and Excretion

This compound is poorly metabolized. The primary route of elimination is through the urine and feces, with a significant portion of the drug excreted unchanged. Following oral administration, approximately 44% of the dose is excreted unchanged in the urine over 120 hours.

Experimental Protocols

This section outlines the general methodologies employed in pharmacokinetic studies of this compound, based on standard practices for such research.

Single-Dose Oral Pharmacokinetic Study

A typical experimental design to assess the single-dose oral pharmacokinetics of this compound would involve the following steps:

-

Subject Population: Healthy adult volunteers.

-

Study Design: A single-dose, open-label study.

-

Drug Administration: Administration of a single 100 mg oral dose of this compound solution to fasting subjects.

-

Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Analysis: Determination of this compound concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

Experimental Workflow for a Single-Dose Oral Pharmacokinetic Study

References

Veralipride's Antidopaminergic Profile: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veralipride is a substituted benzamide with antidopaminergic properties, primarily known for its clinical application in the management of vasomotor symptoms associated with menopause. Its therapeutic effects are attributed to its antagonist activity at dopamine D2 receptors. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the antidopaminergic activity of this compound and similar benzamide compounds. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this guide also includes comparative data for the structurally related benzamide, sulpiride, to provide a relevant pharmacological context.

Core Mechanism: Dopamine D2 Receptor Antagonism

This compound functions as a dopamine D2 receptor antagonist. The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to Gi/o proteins. Activation of the D2 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the D2 receptor, this compound prevents dopamine from binding and initiating this signaling pathway, thereby mitigating the downstream effects of dopamine in target tissues.

Quantitative Analysis of D2 Receptor Interaction

The interaction of a compound with the D2 receptor is quantified through binding affinity and functional assays. These assays are crucial for determining the potency and efficacy of the antagonist.

Binding Affinity Studies

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest by the test compound. The data from these experiments are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are inverse measures of binding affinity (i.e., a lower value indicates a higher affinity).

Table 1: In Vitro Binding Affinity of (-)-Sulpiride for Dopamine D2 Receptors

| Radioligand | Cell Line/Tissue Preparation | Receptor Subtype | Ki (nM) | Reference |

| [3H]-Spiperone | CHO cells expressing human D2S | Human Dopamine D2 (short) | 2.9 | |

| [3H]-Spiperone | CHO cells expressing human D2L | Human Dopamine D2 (long) | 3.2 | |

| [3H]-Spiperone | Rat striatal membranes | Rat Dopamine D2 | 10.0 | |

| [123I]IBZM | Rat crude striatal membrane | Rat Dopamine D2 | ~10.0 (IC50) |

Functional Antagonism Assays

Functional assays measure the biological response resulting from the interaction of a compound with its target. For D2 receptor antagonists, a common in vitro functional assay is the measurement of cAMP levels. In these assays, cells expressing D2 receptors are stimulated with a D2 agonist to inhibit adenylyl cyclase and reduce cAMP production. The antagonist activity of the test compound is then determined by its ability to reverse this inhibition.

Table 2: Functional Antagonism Data for Benzamide Antipsychotics (Illustrative)

| Assay Type | Cell Line | D2 Agonist | Measured Effect | Expected Outcome for this compound |

| cAMP Accumulation Assay | CHO or HEK293 cells expressing D2 receptors | Quinpirole | Reversal of quinpirole-induced inhibition of forskolin-stimulated cAMP accumulation | Dose-dependent increase in cAMP levels in the presence of quinpirole |

| Luciferase Reporter Assay | CHO cells with CRE-luciferase and D2 receptor | Dopamine | Inhibition of forskolin-stimulated luciferase expression | Reversal of dopamine-mediated inhibition of luciferase expression |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are generalized protocols for the key experiments used to characterize the antidopaminergic activity of compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the steps to determine the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone or another suitable D2 receptor radioligand.

-

Test Compound: this compound or other benzamide antipsychotics.

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist like haloperidol or unlabeled spiperone (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

-

Total and Non-specific Binding: Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This protocol describes how to measure the functional antagonism of the D2 receptor by a test compound.

Materials:

-

Cell Line: CHO or HEK293 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells suitable for direct cAMP measurement.

-

D2 Receptor Agonist: Dopamine or a selective agonist like quinpirole.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound or other benzamide antipsychotics.

-

Cell Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specific duration.

-

Stimulation: Add a fixed concentration of the D2 receptor agonist (e.g., quinpirole) and forskolin to all wells (except for the basal control). Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

-

Incubation: Incubate the plate for a defined period to allow for the modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. The data will show the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.

This compound's Antidopaminergic Signaling Pathway

As a D2 receptor antagonist, this compound blocks the canonical Gi/o-coupled signaling pathway. The following diagram illustrates this mechanism.

Logical Relationship of In Vitro Antidopaminergic Assessment

The characterization of a D2 antagonist like this compound follows a logical progression from confirming its binding to the receptor to quantifying its functional effect on the downstream signaling pathway.

Conclusion

The in vitro characterization of this compound's antidopaminergic activity relies on a combination of binding and functional assays. While specific quantitative data for this compound is not extensively reported in the public domain, the established methodologies for studying dopamine D2 receptor antagonists, along with data from structurally related benzamides like sulpiride, provide a robust framework for understanding its mechanism of action. These in vitro studies are fundamental in drug discovery and development, offering critical insights into the pharmacological profile of a compound before it progresses to in vivo and clinical investigations. The provided protocols and diagrams serve as a comprehensive guide for researchers in the field of dopamine receptor pharmacology.

Veralipride's Influence on Prolactin and Luteinizing Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of veralipride on the secretion of prolactin (PRL) and luteinizing hormone (LH). This compound, a substituted benzamide, is a dopamine D2 receptor antagonist that has been primarily used for the management of vasomotor symptoms during menopause.[1][2] Its mechanism of action, however, leads to significant neuroendocrine alterations, particularly in the pituitary gland, which are of considerable interest to researchers in endocrinology and drug development. This document summarizes the quantitative effects, outlines detailed experimental protocols used in its study, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect by acting as a potent antagonist at the dopamine D2 receptors.[3] In the context of the hypothalamic-pituitary axis, these receptors play a crucial role in the tonic inhibition of prolactin release and modulate the secretion of gonadotropins.

-

Prolactin Secretion: Dopamine, released from the arcuate nucleus of the hypothalamus, travels down the tuberoinfundibular pathway to the anterior pituitary. There, it binds to D2 receptors on lactotroph cells, inhibiting prolactin synthesis and release.[4] By blocking these receptors, this compound removes this dopaminergic brake, leading to a marked increase in prolactin secretion, a condition known as hyperprolactinemia.[5]

-

Luteinizing Hormone Secretion: The effect of this compound on LH is less direct and is believed to be mediated by the endogenous opioid system. Chronic D2 receptor blockade by this compound appears to enhance the activity of endogenous opioid peptides. These opioids, in turn, are known to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This reduction in GnRH stimulation of the pituitary gonadotrophs results in a decrease in the mean secretion of LH.

Quantitative Effects on Hormone Secretion

Clinical studies, predominantly in postmenopausal women, have quantified the impact of this compound on circulating levels of prolactin and LH. The data consistently show a significant increase in prolactin and a decrease in LH.

| Hormone | Dosage Regimen | Effect | Quantitative Data | Significance | References |

| Prolactin (PRL) | 100 mg/day | Increase | Levels can be 10 times higher than baseline. | p < 0.001 | |

| Luteinizing Hormone (LH) | 100 mg/day for 30 days | Decrease | Significant reduction in mean plasma LH levels. | p < 0.05 | |

| LH Pulse Characteristics | 100 mg/day for 30 days | No change in frequency; increased amplitude. | Pulse frequency was not modified, but pulse amplitude was significantly increased. | p < 0.05 (for amplitude) |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound on prolactin and LH secretion.

Study of this compound vs. Placebo in Postmenopausal Women

This protocol outlines a typical randomized, double-blind, placebo-controlled study design.

-

Objective: To determine the effects of this compound on plasma prolactin and LH levels and LH pulsatility in healthy postmenopausal women.

-

Participants: Healthy postmenopausal women, often experiencing vasomotor symptoms (hot flushes).

-

Study Design:

-

Screening and Baseline: Participants undergo a health screening and baseline blood sampling to determine initial hormone levels.

-

Randomization: Subjects are randomly assigned to receive either this compound (e.g., 100 mg/day orally) or a matching placebo.

-

Treatment Period: The treatment is administered for a fixed duration, typically 20 to 30 days.

-

Hormone Analysis: Blood samples are collected at the end of the treatment period for hormone concentration analysis.

-

-

Hormone Measurement:

-

Assay Type: Plasma concentrations of prolactin and LH are measured using specific radioimmunoassays (RIA).

-

Pulsatility Study: To assess LH pulsatility, blood samples are collected frequently (e.g., every 5-10 minutes) over an extended period (e.g., 6-8 hours) both at baseline and after the treatment period.

-

-

Statistical Analysis: Statistical significance of the differences in hormone levels between the this compound and placebo groups is determined using appropriate statistical tests, with a p-value of less than 0.05 typically considered significant.

Investigation of the Endogenous Opioid System Involvement

This protocol describes an experimental design to probe the role of the opioid system in mediating this compound's effects on LH.

-

Objective: To assess whether the this compound-induced changes in LH secretion are mediated by endogenous opioid peptides.

-

Participants: A subset of participants from a primary this compound trial.

-

Procedure:

-

Following the standard this compound treatment period (e.g., 20-30 days), participants receive an intravenous infusion of the opioid antagonist, naloxone (e.g., 1.6 mg/h for 4 hours).

-

A control infusion of saline is performed on a separate occasion.

-

Blood samples are collected frequently during both the naloxone and saline infusions to measure LH levels.

-

-

Expected Outcome: If this compound's effect on LH is mediated by opioids, the administration of naloxone should counteract the this compound-induced suppression of LH, leading to a significant increase in plasma LH levels compared to the saline infusion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Caption: this compound blocks dopamine D2 receptors on pituitary lactotrophs, increasing prolactin.

Caption: this compound may decrease LH secretion by enhancing opioid inhibition of hypothalamic GnRH.

Caption: Workflow of a randomized controlled trial studying this compound's hormonal effects.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pituitary lactotroph hyperplasia and chronic hyperprolactinemia in dopamine D2 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and hormonal effects of long-term this compound treatment in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Blueprint of Veralipride: A Technical Guide to its Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veralipride, a substituted benzamide, has been utilized in the management of vasomotor symptoms associated with menopause. Its therapeutic efficacy is intrinsically linked to its potent antagonism of the dopamine D2 receptor. This technical guide provides an in-depth exploration of the neurochemical underpinnings of this compound's action, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling pathways involved. The primary mechanism of this compound revolves around its blockade of D2 receptors in the tuberoinfundibular pathway of the hypothalamus, leading to a cascade of neuroendocrine changes, most notably a significant elevation in prolactin levels. Evidence also suggests a modulatory role of this compound on the endogenous opioid system, contributing to its therapeutic effects. This document serves as a comprehensive resource for researchers and professionals engaged in the study of dopaminergic signaling and the development of centrally acting therapeutics.

Introduction

This compound is a neuroleptic agent classified as a dopamine D2 receptor antagonist.[1][2] Its primary clinical application has been in the alleviation of hot flushes and other vasomotor symptoms experienced by menopausal women.[3][4] The therapeutic action of this compound is not hormonal but is instead rooted in its ability to modulate dopaminergic neurotransmission within the central nervous system. This guide dissects the core neurochemical principles governing this compound's effects, providing a granular view of its interaction with target receptors and the subsequent intracellular and systemic responses.

Pharmacodynamics: Receptor Binding Profile

The cornerstone of this compound's pharmacological activity is its high affinity for the dopamine D2 receptor. While specific Ki values from publicly available literature are not readily found, its classification as a potent D2 antagonist underscores its strong binding affinity for this receptor subtype.[5] The therapeutic and adverse effects of this compound are largely attributable to this interaction.

Dopamine D2 Receptor Antagonism

This compound acts as a competitive antagonist at D2 receptors, preventing the binding of endogenous dopamine. This blockade is particularly relevant in the dopaminergic pathways that regulate hormonal secretion and thermoregulation.

Serotonin Receptor Interaction

There is some evidence to suggest that this compound may also interact with the serotonergic system. Studies have shown that this compound treatment can lead to a decrease in serum levels of serotonin precursors, such as tryptophan. However, the direct binding affinities (Ki values) of this compound for various serotonin receptor subtypes have not been extensively characterized in the available literature.

Neurochemical Effects and Signaling Pathways

This compound's antagonism of D2 receptors initiates a cascade of downstream signaling events, primarily impacting the hypothalamic-pituitary-gonadal (HPG) axis and prolactin secretion.

Impact on the Hypothalamic-Pituitary-Gonadal Axis and Prolactin Release

In the hypothalamus, dopamine released from tuberoinfundibular neurons tonically inhibits the secretion of prolactin from the anterior pituitary gland by activating D2 receptors on lactotroph cells. This compound blocks this inhibitory action, leading to a significant and sustained increase in plasma prolactin levels. This hyperprolactinemia is a hallmark of this compound's neuroendocrine effects.

Furthermore, this compound administration has been shown to cause a significant decline in plasma levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Downstream D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). This compound's antagonism prevents the downstream signaling cascade typically initiated by dopamine.

-

G-Protein Coupling and Adenylyl Cyclase Inhibition: Upon dopamine binding, D2 receptors activate Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this, this compound prevents the dopamine-induced reduction in cAMP.

-

β-Arrestin Pathway: Like many GPCRs, D2 receptors also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling. The specific effects of this compound on β-arrestin recruitment and signaling are not well-documented in available literature.

Interaction with the Endogenous Opioid System

Several studies suggest an interaction between this compound and the endogenous opioid system. Chronic administration of this compound has been shown to increase the activity of endogenous opioid peptides. Furthermore, the this compound-induced decrease in LH secretion can be reversed by the opioid antagonist naloxone, suggesting that endogenous opioids may mediate some of the endocrine effects of this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound from clinical studies.

Table 1: Hormonal Changes Following this compound Administration

| Hormone | Baseline Level | Level After this compound | Percentage Change | Reference |

| Prolactin (ng/mL) | 11.7 ± 5.7 | 132.3 ± 65.0 | ~1030% increase | |

| Prolactin (ng/mL) | - | 106.2 ± 41.5 (after 2 cycles) | - | |

| Luteinizing Hormone (LH) | - | Significant decline | - | |

| Follicle-Stimulating Hormone (FSH) | - | Significant decline | - |

Table 2: Clinical Efficacy of this compound in Treating Vasomotor Symptoms

| Parameter | This compound Group | Placebo/Control Group | Efficacy | Reference |

| Reduction in Hot Flush Frequency | 80% | - | - | |

| Reduction in Hot Flush Intensity | 71% | - | - | |

| Vasomotor Score (median) | 2 (0-6) | 4 (1-6) | Significant reduction |

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to studying the neurochemical effects of this compound.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the dopamine D2 receptor.

-

Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the receptor membrane preparation in the binding buffer.

-

Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of a living animal.

Objective: To measure the effect of this compound administration on dopamine release in the striatum or hypothalamus.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., intraperitoneal injection).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with aCSF at a slow, constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.

-

Drug Administration: this compound is administered to the animal.

-

Post-Drug Collection: Dialysate collection continues to monitor changes in dopamine levels following drug administration.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.

-

Data Analysis: The post-drug dopamine levels are compared to the baseline levels to determine the effect of this compound.

Conclusion

This compound exerts its therapeutic effects primarily through the potent antagonism of dopamine D2 receptors, leading to a complex interplay of neuroendocrine changes. The resulting hyperprolactinemia and modulation of the hypothalamic-pituitary-gonadal axis, potentially in concert with an influence on the endogenous opioid system, contribute to the alleviation of menopausal vasomotor symptoms. While the core mechanism is established, further research is warranted to fully elucidate the specific binding affinities of this compound for a broader range of receptors and to detail its impact on downstream signaling pathways, such as the β-arrestin cascade. The methodologies and data presented in this guide provide a solid foundation for future investigations into the neurochemical intricacies of this compound and the development of novel therapeutics targeting dopaminergic pathways.

References

- 1. This compound: alternative antidopaminergic treatment for menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and hormonal effects of long-term this compound treatment in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Veralipride's Impact on Central Neurotransmitter Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veralipride, a substituted benzamide, exerts its primary pharmacological effects through the potent and selective antagonism of dopamine D2 receptors in the central nervous system. This action initiates a cascade of neurochemical and endocrine alterations, most notably a significant elevation in prolactin levels and a modulation of the hypothalamic-pituitary-gonadal axis. Evidence also points to indirect interactions with the serotonergic and endogenous opioid systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing available quantitative data on its neurochemical and hormonal effects, detailing relevant experimental methodologies, and visualizing the key signaling pathways involved. Due to the limited availability of specific preclinical binding and neurochemical data for this compound, information from the closely related substituted benzamide, sulpiride, is utilized as a proxy to elucidate the foundational mechanisms of D2 receptor antagonism, with this distinction clearly noted.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound is classified as a selective antagonist of the dopamine D2 receptor.[1][2][3] Its therapeutic and side-effect profile is primarily dictated by its ability to block the binding of endogenous dopamine to these receptors. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, typically couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity, specifically promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

By blocking D2 receptors, this compound prevents this inhibitory signaling, leading to a disinhibition of the affected neurons. This antagonism is particularly relevant in the tuberoinfundibular pathway of the hypothalamus, which controls prolactin secretion from the pituitary gland. Dopamine acting on D2 receptors on lactotroph cells tonically inhibits prolactin release. This compound's blockade of these receptors removes this inhibition, resulting in a marked and dose-dependent increase in plasma prolactin levels, a hallmark effect of this drug class.[1][4]

Receptor Binding Profile

Table 1: Representative Binding Affinities of a Substituted Benzamide (Sulpiride)

| Receptor | Ki (nM) | Radioligand | Tissue Source |

|---|---|---|---|

| Dopamine D2 | 2.9 | [3H]Spiperone | Rat Striatum |

| Dopamine D3 | 2.4 | [3H]Spiperone | Recombinant Cells |

| Dopamine D4 | 2100 | [3H]Spiperone | Recombinant Cells |

| Serotonin 5-HT2A | >10,000 | [3H]Ketanserin | Rat Cortex |

| Adrenergic α1 | >10,000 | [3H]Prazosin | Rat Cortex |

Note: Data for sulpiride is presented as a proxy for this compound to illustrate the typical selectivity of this drug class. The exact values for this compound may differ.

Effects on Central Neurotransmitter Systems

Dopaminergic System

This compound's primary action is the blockade of postsynaptic D2 receptors. In brain regions with high D2 receptor density, such as the striatum and pituitary gland, this leads to a functional antagonism of dopamine's effects. Additionally, by blocking D2 autoreceptors on presynaptic dopaminergic neurons, which normally serve to inhibit dopamine synthesis and release, this compound can lead to an increase in the synthesis and turnover of dopamine. This is a compensatory mechanism in response to the perceived decrease in dopaminergic signaling due to receptor blockade.

Serotonergic System

This compound does not directly bind to serotonin receptors. However, there is clinical evidence suggesting an indirect interaction with the serotonergic system. Treatment with this compound has been shown to significantly decrease serum levels of tryptophan, the metabolic precursor to serotonin. This suggests that this compound may modulate the activity of serotonergic neurons, potentially through dopamine-serotonin interactions in the brain.

Table 2: Effect of this compound on Serotonin Precursors in Postmenopausal Women

| Parameter | Baseline (mean ± SEM) | After 3 Months of this compound (100 mg/day) (mean ± SEM) | P-value |

|---|---|---|---|

| Total Tryptophan (µg/mL) | 11.2 ± 0.4 | 8.0 ± 0.3 | < 0.05 |

| Free Tryptophan (µg/mL) | 2.1 ± 0.1 | 1.3 ± 0.1 | < 0.05 |

Data adapted from a study on postmenopausal women treated for hot flushes.

Endogenous Opioid System

Several studies suggest that the therapeutic and endocrine effects of this compound may be mediated, in part, by an interaction with the endogenous opioid system. The increase in prolactin and decrease in Luteinizing Hormone (LH) caused by this compound can be explained by a stimulation of endogenous opioid activity. Chronic administration of this compound has been shown to increase the activity of endogenous opioid peptides on mechanisms that regulate body temperature. The precise mechanism of this interaction, whether it involves direct receptor binding or indirect modulation of opioid peptide release, requires further elucidation.

Noradrenergic and GABAergic Systems

Currently, there is no direct evidence from preclinical or clinical studies to suggest a significant direct interaction of this compound with the noradrenergic or GABAergic systems. Its high selectivity for D2 receptors, characteristic of substituted benzamides, makes clinically relevant effects on these other neurotransmitter systems unlikely.

Endocrine Effects

This compound's potent D2 receptor antagonism in the pituitary gland leads to significant and predictable endocrine changes.

Table 3: Quantitative Hormonal Changes Following this compound Administration

| Hormone | Baseline Level (mean ± SEM) | Level During this compound Treatment (mean ± SEM) | Study Population & Dosage |

|---|---|---|---|

| Prolactin (PRL) | 11.7 ± 5.7 ng/mL | 132.3 ± 65.0 ng/mL | Women with GnRH-a induced hot flushes (100 mg/day) |

| Prolactin (PRL) | Not specified | 106.2 ± 41.5 ng/mL | Postmenopausal women (after 2 cycles) |

| Luteinizing Hormone (LH) | Significantly blunted (p < 0.05) | Postmenopausal women (200 mg/day for 30 days) |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound's antagonism of the D2 receptor signaling pathway.

Caption: Neuroendocrine pathway for this compound-induced hyperprolactinemia.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like this compound for the dopamine D2 receptor.

-

Tissue Preparation:

-

Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous dopamine.

-

Centrifuge again and resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 200 µg/mL), determined by a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Set up assay tubes containing a fixed concentration of a D2-selective radioligand (e.g., 0.1-0.5 nM [3H]Spiperone).

-

Add increasing concentrations of the unlabeled test compound (this compound or a reference compound) to the tubes (e.g., 10^-11 to 10^-5 M).

-

For determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride or haloperidol) to a set of tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Microdialysis

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following this compound administration.

-

Surgical Implantation:

-

Anesthetize a rat (e.g., with isoflurane) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours to achieve a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

After collecting several baseline samples, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting post-treatment samples for several hours.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

The HPLC system separates the neurochemicals, and the electrochemical detector quantifies them based on their oxidation potential.

-

-

Data Analysis:

-

Quantify the concentration of each analyte in the samples by comparing the peak heights or areas to those of known standards.

-

Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels for each animal.

-

Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes from baseline.

-

Conclusion

This compound's pharmacological profile is dominated by its potent and selective antagonism of dopamine D2 receptors. This primary mechanism directly accounts for its profound effect on prolactin secretion and its influence on the hypothalamic-pituitary-gonadal axis. While direct preclinical data on this compound's impact on central neurotransmitter levels are scarce, its actions can be reliably inferred from its drug class. Furthermore, clinical evidence points towards indirect modulation of the serotonergic and endogenous opioid systems, which may contribute to its therapeutic effects. The experimental protocols detailed herein provide a framework for the further elucidation of this compound's and other substituted benzamides' precise neurochemical and electrophysiological effects, which is essential for a comprehensive understanding of their role in neuropharmacology.

References

- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the antidopaminergic drug this compound on LH and PRL secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity of Veralipride: A Review of Available Information

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available information regarding the preclinical safety and toxicity of veralipride. Despite a comprehensive search of scientific literature and regulatory agency databases, detailed quantitative data from preclinical toxicology studies, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, and specific experimental protocols remain largely unavailable in the public domain. This is primarily because this compound has been withdrawn from the market in several countries due to safety concerns in clinical use, and the full preclinical data packages submitted for initial marketing authorization are not publicly accessible.

Mechanism of Action

This compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist.[1] Its therapeutic effect in the treatment of vasomotor symptoms (hot flushes) associated with menopause was attributed to its antidopaminergic action.[1][2][3] By blocking D2 receptors, this compound was thought to modulate the thermoregulatory center in the hypothalamus. This compound is known to induce prolactin secretion, a common effect of D2 receptor antagonists, without direct estrogenic or progestagenic effects.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound involves the blockade of dopamine D2 receptors. This action disrupts the normal downstream signaling cascade initiated by dopamine.

Preclinical Safety Evaluation: Data Gap

A thorough search for specific preclinical safety and toxicity data for this compound yielded limited results. Standard preclinical assessments for a new drug would typically include a battery of studies to characterize its toxicological profile. The general methodologies for these studies are outlined below, but specific protocols and quantitative results for this compound are not publicly available.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies help in identifying the median lethal dose (LD50) and observing signs of toxicity.

General Experimental Protocol (Rodent Model):

-

Species: Typically rats or mice.

-

Administration: A single dose administered via the intended clinical route and often an intravenous route.

-

Observation Period: Usually 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

-

Endpoint: Determination of LD50 and identification of target organs of toxicity through gross necropsy.

Subacute and Subchronic Toxicity

These studies involve repeated daily dosing over a period of 2 to 12 weeks to evaluate the toxic effects of the drug with prolonged exposure.

General Experimental Protocol (Rodent Model):

-

Species: Rat is a common model.

-

Dose Levels: At least three dose levels (low, medium, and high) and a control group.

-

Duration: Typically 28 or 90 days.

-

Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis at termination.

-

Endpoint: Identification of a No-Observed-Adverse-Effect-Level (NOAEL), characterization of dose-response relationships, and identification of target organs through histopathology.

Chronic Toxicity

Chronic toxicity studies extend over a longer period, often 6 to 12 months, to assess the long-term effects of the drug.

General Experimental Protocol (Rodent and Non-rodent Models):

-

Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.

-

Duration: 6 months in rodents and 9-12 months in non-rodents.

-

Parameters Monitored: Similar to subchronic studies, with more extensive histopathological examination.

-

Endpoint: To support long-term clinical use by identifying potential long-term toxicities.

Reproductive and Developmental Toxicity

These studies are designed to assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

General Experimental Protocol:

-

Segment I (Fertility and Early Embryonic Development): Dosing in male and female rats before and during mating and in females during early gestation.

-

Segment II (Embryo-fetal Development): Dosing in pregnant rats and rabbits during the period of organogenesis.

-

Segment III (Pre- and Postnatal Development): Dosing in pregnant rats from late gestation through lactation.

-

Endpoints: Effects on mating, fertility, implantation, fetal viability, fetal abnormalities, and offspring growth and development.

Mutagenicity and Carcinogenicity

Mutagenicity assays evaluate the potential of a drug to induce genetic mutations, while carcinogenicity studies assess its potential to cause cancer.

General Experimental Protocols:

-

Mutagenicity: A battery of tests including an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test in rodents.

-

Carcinogenicity: Long-term studies (typically 2 years) in two rodent species (usually rats and mice).

Clinical Safety and Market Withdrawal

The primary reason for the lack of accessible preclinical data is likely the withdrawal of this compound from the market in several European countries. The European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for this compound in 2007. The decision was based on a review that concluded the benefits of this compound did not outweigh its risks, citing serious and potentially irreversible neurological side effects such as tardive dyskinesia, as well as psychiatric disorders like depression and anxiety.

While clinical studies demonstrated some efficacy in reducing hot flushes, the severity of the adverse events in the post-marketing phase led to a negative risk-benefit assessment.

Conclusion

Due to the withdrawal of this compound from major markets and the proprietary nature of preclinical data submitted for regulatory approval, a detailed technical guide on its preclinical safety and toxicity with quantitative data and specific experimental protocols cannot be constructed from publicly available information. The available evidence is overwhelmingly focused on the clinical safety profile and the ultimate decision to remove the drug from the market due to significant adverse effects observed in patients. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of thorough post-marketing surveillance and the potential for serious adverse events to emerge even after a drug has been approved based on its initial preclinical and clinical data.

References

Methodological & Application

Application Note: Quantification of Veralipride using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

AN-HPLC-001

Introduction

Veralipride is a substituted benzamide derivative with antidopaminergic and prokinetic properties, primarily used in the management of vasomotor symptoms associated with menopause. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note describes a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound.

Principle

The method utilizes reversed-phase chromatography to separate this compound from potential degradation products and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer ensures optimal separation. The quantification is achieved by monitoring the UV absorbance at a specific wavelength, where this compound exhibits maximum absorption. The peak area of this compound is directly proportional to its concentration in the sample.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been shown to be effective for the analysis of this compound.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 6.1) (60:40 v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 45°C |

| Detection Wavelength | 299 nm |

| Run Time | Approximately 10 minutes |

Experimental Protocols

1. Preparation of Solutions

a. Mobile Phase Preparation:

-

Prepare a 0.02 M Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.

-

Adjust the pH of the buffer to 6.1 using a suitable base (e.g., 0.1 M potassium hydroxide).

-

Filter the buffer solution through a 0.45 µm membrane filter.[1]

-

Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio.

-

Degas the mobile phase by sonication or vacuum filtration before use.[1]

b. Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

c. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

2. Sample Preparation

a. Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2] Further dilutions can be made with the mobile phase if necessary to bring the concentration within the calibration range.

b. Biological Matrices (e.g., Human Plasma):

-

To 1.0 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard (if used).

-

Add 3.0 mL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 2-3 minutes to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4] The following tables summarize representative quantitative data for a validated HPLC method for a similar compound, which can be expected for the this compound assay.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

| 0.025 - 5.0 (for plasma) | ≥ 0.999 |

Table 3: Precision

| Level | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |

| Low QC | ≤ 2.0% | ≤ 2.0% |

| Mid QC | ≤ 2.0% | ≤ 2.0% |

| High QC | ≤ 2.0% | ≤ 2.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| Low | 98.0 - 102.0 | ≤ 2.0% |

| Medium | 98.0 - 102.0 | ≤ 2.0% |

| High | 98.0 - 102.0 | ≤ 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Concentration (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

Workflow and Pathway Diagrams